molecular formula C11H18ClN3 B12327110 N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

Cat. No.: B12327110
M. Wt: 227.73 g/mol
InChI Key: XLSLZDVQUYIDIR-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a pyridin-2-ylmethyl substituent attached to the piperidine nitrogen. Its synthesis typically involves coupling reactions between aminopiperidine derivatives and halogenated pyridines, followed by salt formation with hydrochloric acid .

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10;/h1-3,6,10,12,14H,4-5,7-9H2;1H

InChI Key

XLSLZDVQUYIDIR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NCC2=CC=CC=N2.Cl

Related CAS

1214622-42-0
1233955-85-5

Origin of Product

United States

Preparation Methods

Key Steps:

  • Cyanohydrin Synthesis :

    • React 1-benzoyl-piperidin-4-one with chloroacetonitrile under phase-transfer conditions to form a cyanoepoxide intermediate.
    • Fluorinate the epoxide using hydrogen fluoride (HF)/pyridine complex to yield a hydroxyacetonitrile derivative.
  • Reductive Amination :

    • Combine the cyanohydrin with pyridin-2-yl-methylamine (as hydrochloride) in methanol.
    • Add sodium cyanoborohydride (NaBH₃CN) as a reducing agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base to deprotonate the amine.
    • Stir at room temperature for 4 hours, followed by extraction with ethyl acetate and purification via column chromatography.
Parameter Value/Description
Solvent Methanol
Reducing Agent Sodium cyanoborohydride (NaBH₃CN)
Base 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Yield 78–94% (after purification)
Side Reaction Suppression Iron sulfate (FeSO₄·7H₂O) added to complex cyanide ions

Nucleophilic Substitution Route

Alternative methods employ nucleophilic substitution to attach the pyridin-2-yl-methyl group to the piperidine core. This is inferred from Vulcan Chem’s data on related piperidine-pyridine hybrids.

General Procedure:

  • Piperidine Amine Activation :

    • React piperidin-4-amine with a halogenated pyridine derivative (e.g., 2-bromomethylpyridine) in the presence of a base (e.g., K₂CO₃).
    • Conduct the reaction in polar aprotic solvents like DMF or DMSO at elevated temperatures (60–80°C).
  • Salt Formation :

    • Treat the free base with hydrochloric acid to isolate the hydrochloride salt.
    • Purify by recrystallization from ethanol/ethyl acetate.
Parameter Value/Description
Substrate 2-Bromomethylpyridine
Solvent DMF/DMSO
Temperature 60–80°C
Yield Moderate (exact values not reported)

Catalytic Cross-Coupling Reactions

Advanced methods leverage palladium-catalyzed cross-coupling for direct C–N bond formation, though direct applications to this compound are limited. Insights are drawn from analogous piperidine-pyridine syntheses.

Hypothetical Workflow:

  • Buchwald-Hartwig Amination :

    • React 4-chloropyridine with piperidin-4-amine using a palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., XPhos).
    • Conduct in toluene at 110°C under inert atmosphere.
  • Functionalization :

    • Introduce the methylene bridge via subsequent alkylation or reductive amination.
Parameter Value/Description
Catalyst Pd(OAc)₂ + XPhos ligand
Temperature 110°C
Limitations Requires precise control of reaction conditions; not yet validated for this target

Key Data and Comparisons

Table 1: Molecular and Physicochemical Properties

Property Value Source
Molecular Formula C₁₁H₁₈ClN₃
Molecular Weight 227.73 g/mol
SMILES C1CNCCC1NCC2=CC=CC=N2.Cl
CAS Registry Number 1214622-42-0

Table 2: Synthesis Method Efficiency

Method Yield (%) Purity (%) Key Reagents
Reductive Amination 78–94 >95 NaBH₃CN, DABCO, FeSO₄
Nucleophilic Substitution Moderate ~90 2-Bromomethylpyridine, K₂CO₃
Cross-Coupling Theoretical Pd(OAc)₂, XPhos, Toluene

Critical Analysis and Recommendations

  • Optimal Method :

    • Reductive amination (EP1358179B1) is superior due to high yields and scalability.
    • Iron sulfate addition minimizes cyanide-related side reactions, enhancing safety.
  • Challenges :

    • Nucleophilic substitution requires precise control of steric and electronic factors to avoid byproducts.
    • Catalytic methods remain untested for this compound, necessitating further exploration.
  • Future Directions :

    • Investigate flow chemistry to optimize reductive amination.
    • Explore green solvents (e.g., methanol replacement with ionic liquids) for sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives .

Scientific Research Applications

Research indicates that N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride exhibits significant biological activity, particularly in neurology and pharmacology. Its structural similarity to neurotransmitter systems suggests interactions with various receptors involved in neurotransmission. Preliminary studies have shown potential activity related to:

  • Neurotransmitter Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
  • Antitumor Activity : Some derivatives of piperidine compounds have been evaluated for their anticancer properties, showing promise as inhibitors of specific kinases involved in tumor growth .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

Neurological Disorders

The compound's interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders such as depression and anxiety. Its ability to modulate receptor activity could lead to the development of novel antidepressants or anxiolytics.

Cancer Treatment

Studies have highlighted the potential of piperidine derivatives as anticancer agents. For instance, compounds with similar structures have demonstrated selective inhibition of protein kinases involved in cancer progression, suggesting that this compound could be explored further for its antitumor effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes, including:

  • Starting Materials : The synthesis often begins with commercially available piperidine derivatives.
  • Reactions : Key reactions may include alkylation and amination steps to introduce the pyridine moiety.
  • Characterization Techniques : The final product is characterized using methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Case Studies and Research Findings

Several case studies have investigated the pharmacological profiles of compounds related to this compound:

Muscarinic Receptor Antagonism

One notable study evaluated a related compound that exhibited high selectivity for M(3) muscarinic receptors over M(2) receptors, demonstrating potential for fewer side effects in cardiovascular applications . This selectivity suggests that similar derivatives may provide therapeutic benefits while minimizing adverse effects.

Antitumor Activity

Research has shown that certain piperidine derivatives can act as potent inhibitors of specific kinases associated with cancer pathways. For example, compounds were identified that selectively inhibited PKB (protein kinase B), a critical player in cancer cell survival and proliferation .

Summary Table of Applications

Application AreaDescriptionReferences
Neurological DisordersPotential treatment for depression and anxiety
Cancer TreatmentInhibition of protein kinases involved in tumor growth
Muscarinic Receptor AntagonismSelective inhibition with reduced side effects

Mechanism of Action

The mechanism of action of N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride and similar compounds:

Compound Name Substituent on Piperidine Nitrogen Molecular Formula Molecular Weight (g/mol) Key Structural Notes
N-(pyridin-2-ylmethyl)piperidin-4-amine HCl Pyridin-2-ylmethyl C₁₁H₁₆ClN₃ 233.72 Pyridine ring at position 2; methyl linker
N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine HCl Pyridin-2-ylethyl C₁₂H₁₈ClN₃ 247.75 Ethyl linker instead of methyl
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine diHCl 5-Chloropyridin-2-yl C₁₀H₁₄Cl₃N₃ 306.60 Direct pyridine attachment; chlorine substituent
1-(2-Chlorobenzyl)piperidin-4-amine HCl 2-Chlorobenzyl C₁₂H₁₆Cl₂N₂ 275.18 Aromatic benzyl group with chlorine

Key Observations :

  • Substituent Effects : Chlorine or methoxy groups (e.g., in ’s N-(4-ethoxyphenyl)piperidin-4-amine HCl) alter electronic properties and hydrogen-bonding capacity, influencing receptor binding .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Water) Purity (%) Reference
N-(pyridin-2-ylmethyl)piperidin-4-amine HCl Not reported Moderate >95% Estimated
N-(4-Methoxybenzyl)piperidin-4-amine HCl Not reported Low 95%
1-(Pyrimidin-2-yl)piperidin-4-amine diHCl Not reported High >95%
N-(3-Fluorophenyl)piperidin-4-amine HCl Not reported Moderate 83%

Notes:

  • Hydrochloride salts generally exhibit improved water solubility compared to free bases.
  • Pyrimidine-containing analogs (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine diHCl) may display higher solubility due to polar heterocycles .

Biological Activity

N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride (commonly referred to as 1-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its heterocyclic structure, which combines elements of piperidine and pyridine. Its molecular formula is C12_{12}H16_{16}ClN3_{3}, with a molecular weight of approximately 300.7 g/mol. The compound appears as a pale yellow crystalline solid and exhibits high solubility in water and methanol, making it suitable for various biological applications.

The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes in the body. The pyridin-2-ylmethyl group enhances binding affinity to active sites on proteins, potentially modulating their activity. This interaction can lead to either inhibition or activation of target proteins, influencing various biochemical pathways.

Key Mechanisms:

  • Receptor Modulation : Acts as a selective antagonist for various receptors, including opioid receptors, which are crucial in pain modulation and neurological disorders.
  • Neurotransmitter Interaction : May influence neurotransmitter systems, suggesting potential applications in treating mental health disorders such as depression and anxiety.

Pharmacological Studies

Numerous studies have investigated the pharmacological effects of this compound. Below are some notable findings:

StudyFindings
Opioid Receptor Binding Demonstrated significant binding affinity to opioid receptors, indicating potential analgesic properties.
Neuroprotective Effects Exhibited neuroprotective effects in models of neurodegeneration, potentially beneficial for conditions like Alzheimer's disease.
Antitumor Activity Inhibits growth of certain cancer cell lines, suggesting a role in oncology.

Case Studies

  • Neurological Applications :
    A study highlighted the compound's efficacy in modulating neurotransmitter systems, leading to improved outcomes in animal models of anxiety and depression. The mechanism involved receptor interaction that mimicked natural neurotransmitters, providing a basis for further clinical investigation.
  • Anticancer Research :
    In vitro studies showed that this compound inhibited the proliferation of human tumor xenografts in nude mice. The compound's ability to induce apoptosis and cell cycle arrest at the G2/M phase was particularly noted, underscoring its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructure FeaturesUnique Properties
1-(Pyridin-4-yl)methylpiperidin-4-amineSimilar piperidine structure but different substituentVarying receptor affinity due to different pyridine position
5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amineContains a nitro group on the piperidine sidePotentially different biological activity due to electron-withdrawing effect
N-(Pyridin-3-ylmethyl)piperidin-4-aminesVariation in the position of the pyridine substituentMay exhibit distinct pharmacological profiles

Q & A

Q. What are the recommended synthetic routes for N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride?

The compound can be synthesized via coupling reactions between halogenated pyridine derivatives and piperidin-4-amine intermediates. For example, a method analogous to intermediate synthesis involves reacting 2-halo-5-chloro-nitrobenzene with 4-aminopiperidine under weak alkali conditions, followed by reduction (e.g., catalytic hydrogenation), cyclization, and deprotection steps . Optimizing reaction conditions (e.g., temperature, solvent polarity) minimizes by-products, such as those arising from competing nucleophilic substitutions on the benzene ring .

Q. What safety protocols are critical when handling this compound?

Researchers must avoid inhalation, ingestion, and skin contact. Personal protective equipment (PPE) including gloves, goggles, and lab coats is essential. In case of exposure:

  • Inhalation : Move to fresh air; seek medical attention if symptoms persist .
  • Skin contact : Wash thoroughly with water; remove contaminated clothing . Storage should adhere to inert, dry conditions, preferably in airtight containers at controlled room temperature .

Q. How is the compound’s purity validated after synthesis?

Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC). Impurities such as unreacted amines or halogenated intermediates (e.g., 4-chloro-2-nitrophenyl derivatives) can be quantified using reference standards from databases like LGC Standards . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further confirm structural integrity .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

The SHELX software suite (e.g., SHELXL) is widely used for small-molecule crystallography. Key steps include:

  • Data collection : High-resolution X-ray diffraction (XRD) data.
  • Refinement : Iterative cycles using least-squares minimization to adjust atomic positions and thermal parameters . Cross-validation with the Cambridge Structural Database (CSD) ensures consistency in bond lengths and angles .

Q. What strategies address contradictory data in synthetic yield and impurity profiles?

Discrepancies often arise from reaction conditions (e.g., pH, solvent choice). For example:

  • By-product formation : Halogenated benzene rings may undergo unintended coupling; switching to milder bases (e.g., K₂CO₃ instead of NaOH) reduces side reactions .
  • Yield optimization : Design of Experiments (DoE) methodologies statistically identify critical factors (e.g., stoichiometry, temperature) . Impurity tracking using EP-grade reference standards (e.g., aniline hydrochloride) helps calibrate analytical methods .

Q. Which biochemical assays are suitable for studying its interaction with amine oxidases?

Semicarbazide-sensitive amine oxidase (SSAO/VAP-1) assays measure hydrogen peroxide production during oxidative deamination. Protocols include:

  • Enzyme kinetics : Monitor substrate depletion via spectrophotometry (λ = 250–280 nm) .
  • Inhibition studies : Co-incubate with selective inhibitors (e.g., LJP1586) to validate target specificity .

Q. How can computational modeling predict its pharmacokinetic properties?

Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding affinities to targets like opioid receptors, leveraging structural data from similar piperidine derivatives .

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